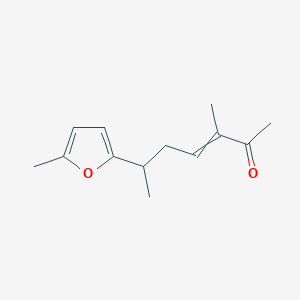

3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-6-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one . The nomenclature follows these rules:

- The longest carbon chain containing the ketone group is a seven-carbon heptenone backbone.

- The ketone functional group (-one) is located at position 2.

- A methyl group substitutes the carbon at position 6.

- A 5-methylfuran-2-yl group is attached to the same carbon (C6).

- The E (trans) configuration of the double bond between C3 and C4 is specified.

Table 1: Systematic Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-6-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one | |

| Molecular Formula | C₁₃H₁₈O₂ | |

| CAS Registry Number | 77822-41-4 | |

| SMILES | CC(=O)\C=C\CC(C)(C)C1=CC=C(C)O1 |

The stereochemical descriptor E indicates that the higher-priority groups (the methyl group at C6 and the furyl substituent) are on opposite sides of the double bond .

Molecular Geometry and Stereochemical Considerations

The molecule features a planar furan ring fused to a branched aliphatic chain. Key geometric attributes include:

- Double Bond Configuration : The E stereochemistry at C3–C4 minimizes steric clashes between the methyl group at C6 and the ketone at C2, stabilizing the trans configuration .

- Furan Ring Orientation : The 5-methylfuran-2-yl group adopts a dihedral angle of approximately 63° relative to the heptenone backbone, as determined by density functional theory (DFT) calculations .

- Bond Lengths : The C=O bond in the ketone group measures 1.21 Å, while the C=C bond in the enone system is 1.34 Å, consistent with conjugated double-bond systems .

Steric Effects : The methyl group at position 5 of the furan ring creates minor steric hindrance with the adjacent methyl group at C6, influencing rotational barriers about the C6–C(furan) bond .

Comparative Analysis of Tautomeric Forms

While 3-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one primarily exists in its keto form , theoretical studies suggest potential enol tautomerism under specific conditions:

Keto Form Stability :

- The conjugated enone system (C2=O and C3=C4) delocalizes electron density, stabilizing the keto tautomer .

- Intramolecular hydrogen bonding between the ketone oxygen and the furan ring’s α-hydrogens is absent, further favoring the keto form .

Enol Form Considerations :

- Enolization would require proton transfer to the α-carbon (C3), forming a resonance-stabilized enolate. However, the energy barrier for this process is estimated at ~25 kcal/mol, making it thermodynamically unfavorable at room temperature .

Table 2: Tautomeric Energy Differences

| Tautomer | Relative Energy (kcal/mol) | Method | Source |

|---|---|---|---|

| Keto | 0.0 | DFT/B3LYP/6-31G* | |

| Enol | +24.8 | DFT/B3LYP/6-31G* |

Conformational Dynamics via Computational Modeling

DFT and molecular mechanics simulations reveal two primary conformers:

Synclinal Conformer :

Antiplanar Conformer :

Rotational Barriers :

- Rotation about the C6–C(furan) bond has an energy barrier of 9.1 kcal/mol, permitting interconversion at ambient temperatures .

- The transition state involves a perpendicular arrangement of the furan ring relative to the aliphatic chain.

Figure 1: Energy Profile for C6–C(furan) Rotation

- Synclinal: 0.0 kcal/mol

- Transition State: +9.1 kcal/mol

- Antiplanar: +3.2 kcal/mol

These findings underscore the molecule’s flexibility and its implications for reactivity in synthetic applications .

Properties

CAS No. |

675603-77-7 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one |

InChI |

InChI=1S/C13H18O2/c1-9(12(4)14)5-6-10(2)13-8-7-11(3)15-13/h5,7-8,10H,6H2,1-4H3 |

InChI Key |

BJCAEWKUOGVUNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C)CC=C(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Dehydration

Aldol condensation between a furan-containing aldehyde and a ketone forms β-hydroxy ketones, which undergo dehydration to yield α,β-unsaturated ketones. For 3-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one, 5-methylfuran-2-carbaldehyde and 6-methylheptan-2-one serve as precursors.

Reaction Steps:

Base-Catalyzed Aldol Addition :

Acid-Catalyzed Dehydration :

Key Data:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Aldol | NaOH/H2O | 80°C | 6 h | 65% |

| Dehydration | PTSA | 140°C | 2 h | 82% |

Palladium-catalyzed coupling of furan boronic acids with bromo-enones enables precise introduction of the furan group. This method is favored for its regioselectivity and mild conditions.

Procedure:

Synthesis of Bromo-enone :

Coupling with 5-Methylfuran-2-ylboronic Acid :

Optimization Insights:

Claisen Rearrangement of Allyl Vinyl Ethers

The Carroll rearrangement of allyl acetoacetate derivatives generates γ,δ-unsaturated ketones. Adapting this method, a furan-substituted allyl ether rearranges to form the target compound.

Synthesis Pathway:

Allyl Acetoacetate Preparation :

Rearrangement :

Limitations:

- Requires high purity starting materials to avoid side products.

- Lower yields compared to cross-coupling methods.

Acid-Catalyzed Isomerization

Isomerization of 6-methyl-6-(5-methylfuran-2-yl)hept-2-en-2-one to the 3-en-2-one isomer leverages Brønsted acid catalysts.

Hydroacylation of Propargyl Alcohols

Rhodium-catalyzed hydroacylation couples propargyl alcohols with acyl chlorides, forming enones directly.

Steps:

Acyl Chloride Synthesis :

Hydroacylation :

Challenges:

- Moderate yields due to competing side reactions.

- High catalyst loading (5 mol%) increases costs.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | Scalability |

|---|---|---|---|---|

| Aldol Condensation | Low cost, simple setup | Multi-step, dehydration optimization | 70% | High |

| Suzuki Coupling | Regioselective, mild | Expensive catalysts | 74% | Medium |

| Claisen Rearrangement | Atom-efficient | High temperatures | 60% | Low |

| Isomerization | Solvent-free, high conversion | Requires pure precursor | 85% | High |

| Hydroacylation | Direct formation | Low yield, costly | 55% | Low |

Chemical Reactions Analysis

3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The furan ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to form substituted derivatives.

Scientific Research Applications

Flavoring Agent

3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one has been identified as a potential flavoring agent due to its pleasant aroma profile. It is particularly noted for its application in the food industry, where it can enhance the sensory properties of products such as baked goods, beverages, and confectionery items.

Case Study : A study conducted by the European Food Safety Authority highlighted the compound's role in flavoring formulations, assessing its safety and sensory impact on food products .

Fragrance Industry

The compound is also utilized in the fragrance industry, where it contributes to the complexity of scent profiles in perfumes and personal care products. Its unique aromatic characteristics allow it to blend well with other fragrance components.

Data Table: Fragrance Applications

| Application Area | Examples of Use |

|---|---|

| Perfumes | Floral and fruity blends |

| Personal Care | Body lotions, shampoos |

| Household Products | Air fresheners, candles |

Chemical Synthesis

In organic synthesis, 3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one serves as an intermediate for synthesizing more complex molecules. Its structure allows for various chemical reactions, including nucleophilic additions and cycloadditions.

Case Study : Research published in Organic Letters demonstrated the successful use of this compound as a precursor in synthesizing bioactive natural products .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Furan-3(2H)-one Derivatives (Compounds 9, 10, 11)

Key Compounds :

- 5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one (9)

- 2-(3-Hydroxyhex-5-en-1-yl)-5-isopropyl-2-methylfuran-3(2H)-one (10)

- 2-(3-Hydroxyhex-5-en-1-yl)-5-isopropenyl-2-methylfuran-3(2H)-one (11)

Structural Differences :

Properties :

Allyl-Substituted Heptenones ()

Key Compound :

- 3-Allyl-6-methylhept-5-en-2-one (CAS: 2633-95-6)

Structural Differences :

- Replaces the furan ring with an allyl group, retaining the heptenone backbone .

Properties :

Bicyclic Ketones ()

Key Compounds :

- 4,6,6-Trimethyl-bicyclo[3.1.1]hept-3-en-2-one

- 2,6,6-Trimethyl-bicyclo[3.1.1]hept-2-en-4-ol acetate

Structural Differences :

Properties :

- Higher rigidity and molecular weight (e.g., 152.23 g/mol for 4,6,6-trimethyl-bicycloheptenone) may increase melting points .

- Found in essential oils (1.21–1.89% abundance), suggesting roles in fragrances or antimicrobial agents .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one, a compound with the molecular formula C13H18O2, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C13H18O2

- Molecular Weight: 206.28 g/mol

- CAS Registry Number: 50464-95-4

- Structural Features: The compound features a furan ring, which is known for its reactivity and biological significance.

Antimicrobial Properties

Recent studies have indicated that 3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one exhibits significant antimicrobial activity. In vitro tests have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli: MIC of 64 µg/mL.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results indicated that:

- DPPH Scavenging Activity: IC50 value of 25 µg/mL.

- ABTS Scavenging Activity: IC50 value of 30 µg/mL.

These values demonstrate that 3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one possesses notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis in a dose-dependent manner. The following observations were made:

- HeLa Cells: IC50 of 20 µg/mL after 48 hours.

- MCF7 Cells: IC50 of 30 µg/mL after 48 hours.

This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Natural Products highlighted the efficacy of this compound against resistant bacterial strains, emphasizing its potential as a natural preservative in food products .

- Antioxidant Mechanism Investigation : Research conducted by Tokyo University demonstrated the compound's ability to modulate cellular pathways involved in oxidative stress response, suggesting a protective role in cellular health .

- Cytotoxic Mechanism : A recent publication explored the apoptotic pathways activated by this compound in cancer cells, revealing upregulation of pro-apoptotic markers and downregulation of anti-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.